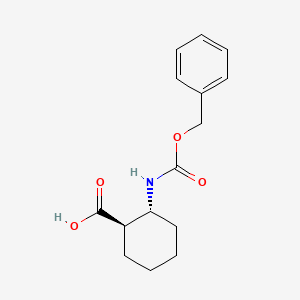
(1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid, also known by its IUPAC name 2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- Structure : The compound features a benzyloxycarbonyl group attached to a cyclohexanecarboxylic acid backbone, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Inhibition of Calcium Activated Chloride Channels (CaCCs)
Recent studies have highlighted the role of calcium-activated chloride channels (CaCCs), particularly TMEM16A, in various physiological processes. Compounds structurally similar to this compound have shown promising inhibitory effects on these channels. For instance, related benzyloxy compounds were evaluated for their ability to inhibit TMEM16A with IC50 values indicating significant inhibition at low concentrations (e.g., <6 µM for several derivatives) .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| B25 | 2.8 ± 1.3 | Best inhibitor among tested compounds |
| B21 | <6 | Significant inhibition observed |
| B23 | <6 | Effective against TMEM16A |
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary data suggest that derivatives of cyclohexanecarboxylic acids can inhibit pro-inflammatory cytokines, although specific studies on this compound are still needed.
Case Study 1: TMEM16A Inhibition
A study synthesized a series of benzyloxy-substituted benzoic acids and assessed their inhibitory effects on TMEM16A using Fischer rat thyroid (FRT) cells. The results indicated that compounds with a free carboxylic acid group exhibited superior inhibitory activity compared to ester derivatives. This finding supports the hypothesis that this compound may function similarly due to its structural analogies .
Case Study 2: Antimicrobial Testing
In an exploratory study involving structurally similar compounds, several exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMLWMATNCSIS-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














